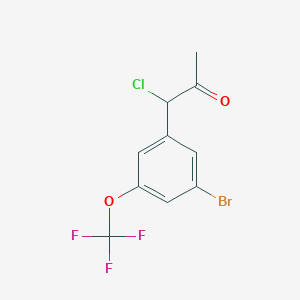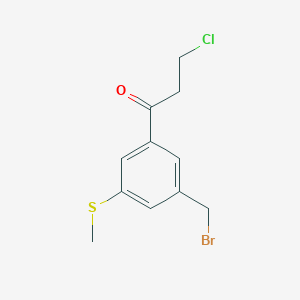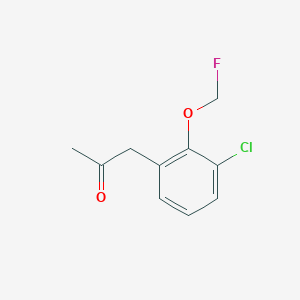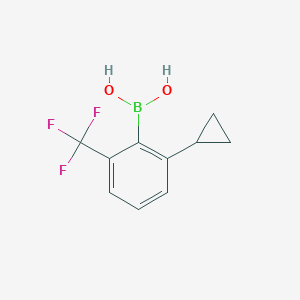
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a trifluoromethoxy-substituted phenyl compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The choice of reagents, temperature control, and purification techniques are crucial factors in optimizing the production process.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Applications De Recherche Scientifique
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes investigating its role as a precursor for drug candidates targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Bromo-5-(trifluoromethoxy)phenylacetic acid
- 3-Bromo-5-(trifluoromethoxy)phenol
- 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-3-(2-(2-hydroxyethyl)phenyl)urea
These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the chloropropan-2-one moiety in this compound provides unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H7BrClF3O2 |
|---|---|
Poids moléculaire |
331.51 g/mol |
Nom IUPAC |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
Clé InChI |
SETREXSXEIZGJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC(=C1)Br)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)

![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)


![5-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B14069510.png)

![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
